![molecular formula C18H10ClF3N4 B3035481 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 321538-11-8](/img/structure/B3035481.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
概要
説明
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline typically involves the formation of the pyrazole ring followed by its attachment to the quinoxaline core. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This is followed by a condensation reaction with a quinoxaline derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and quinoxaline derivatives, such as:
- 2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
- 2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline
- 2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline.
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the trifluoromethyl group enhances its reactivity and potential bioactivity compared to other similar compounds.
特性
IUPAC Name |
2-[5-(4-chlorophenyl)pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-12-7-5-11(6-8-12)15-9-10-23-26(15)17-16(18(20,21)22)24-13-3-1-2-4-14(13)25-17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUBWKZIARSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N3C(=CC=N3)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime](/img/structure/B3035403.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3035404.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035405.png)
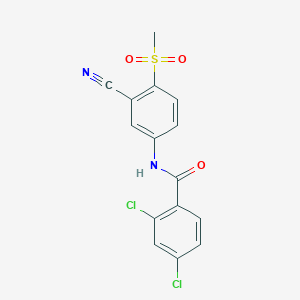
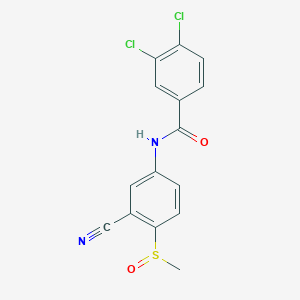
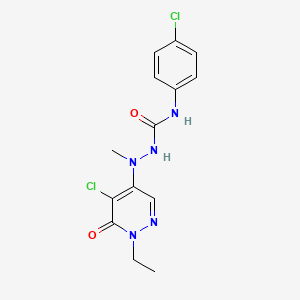
![1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035414.png)
![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)
![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)
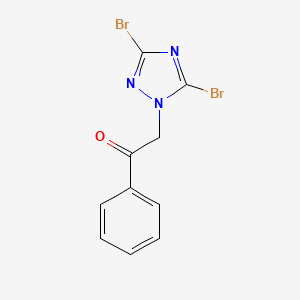
![4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone](/img/structure/B3035419.png)
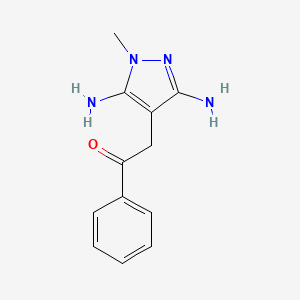
![1-[1-acetyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2(1H)-pyridinone](/img/structure/B3035421.png)
